5-Chloro-3-fluoro-2-hydroxybenzoic acid

Description

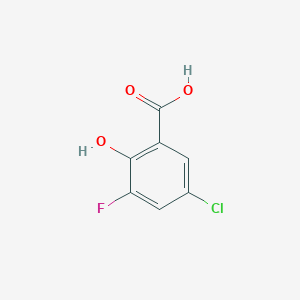

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJLACJZUTVMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741196 | |

| Record name | 5-Chloro-3-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844503-43-1 | |

| Record name | 5-Chloro-3-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-fluoro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy (FTIR and FT-Raman) in Elucidating Molecular Vibrations

Detailed experimental FTIR and FT-Raman spectra, including peak assignments and vibrational mode analysis for 5-Chloro-3-fluoro-2-hydroxybenzoic acid, are not currently available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F)

Specific ¹H, ¹³C, and ¹⁹F NMR chemical shifts, coupling constants, and detailed spectral assignments for this compound have not been reported.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

While the molecular formula (C₇H₄ClFO₃) and exact mass can be calculated, specific experimental HRMS data confirming the accurate mass and fragmentation pattern of this compound are not available in the reviewed sources.

X-ray Diffraction Analysis of this compound and its Congeners

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are unknown.

Investigations of Intramolecular and Intermolecular Hydrogen Bonding Networks in the Solid State

Without X-ray diffraction data or detailed solid-state vibrational spectroscopy, a definitive analysis of the intramolecular and intermolecular hydrogen bonding networks in the solid state of this compound cannot be conducted.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Ab Initio Approaches for Electronic Structure and Molecular Properties

For the closely related compound, 5-chloro-2-hydroxybenzoic acid, both ab initio Hartree-Fock (HF) and DFT (specifically the B3LYP functional) methods with 6-31G** and 6-311++G** basis sets have been used. nih.gov Such calculations provide optimized molecular geometries, vibrational frequencies, and other electronic properties. These theoretical approaches are essential for understanding how the interplay of electron-withdrawing groups (chloro and fluoro) and electron-donating groups (hydroxyl) on the benzoic acid scaffold influences the electronic distribution and chemical characteristics of the molecule. The calculated properties from these methods often show good agreement with experimental findings. nih.gov

Conformational Analysis and Potential Energy Surface Studies

The presence of the carboxylic acid and hydroxyl groups allows for different spatial orientations, or conformations, of 5-Chloro-3-fluoro-2-hydroxybenzoic acid. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov For substituted benzoic acids, a key feature is the orientation of the carboxylic group relative to the benzene (B151609) ring and the formation of intramolecular hydrogen bonds.

In many hydroxybenzoic acids, an intramolecular hydrogen bond forms between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, creating a stable six-membered ring motif, often denoted as an S(6) ring. nih.govresearchgate.net The planarity and stability of this ring are influenced by the other substituents. Theoretical calculations, such as DFT, are used to scan the torsional angles, particularly the C-C-C=O and O=C-O-H dihedral angles, to locate energy minima corresponding to different conformers. mdpi.com For halogenated benzoic acids, both planar and non-planar conformers can exist, with their relative energies determining their population at a given temperature. mdpi.com The interplay between the stabilizing intramolecular hydrogen bond and steric repulsions from the halogen atoms dictates the preferred conformation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov

For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack. Computational programs can visualize these orbitals. Typically, for phenolic compounds, the HOMO is localized on the benzene ring and the oxygen atoms, while the LUMO may be distributed over the carboxylic acid group and the aromatic ring. The presence of the electron-withdrawing chloro and fluoro groups would be expected to lower the energy of both the HOMO and LUMO and influence their distribution, thereby modulating the molecule's reactivity profile.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Concept | Description | Predicted Influence on this compound |

| HOMO | Highest Occupied Molecular Orbital; relates to nucleophilicity (electron donation). | Likely localized on the phenyl ring and hydroxyl group. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electrophilicity (electron acceptance). | Likely distributed over the carboxylic acid group and the aromatic ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. Halogen substituents will modulate this gap. |

Computational Spectroscopic Predictions (Vibrational and NMR Chemical Shifts)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the analysis of experimental spectra.

For vibrational spectroscopy (FTIR and Raman), DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. nih.gov The calculated wavenumbers are often scaled to account for systematic errors in the theoretical methods. nih.gov This allows for a detailed assignment of the experimental spectral bands to specific molecular motions, such as O-H stretching, C=O stretching, and benzene ring vibrations. nih.gov The effect of intramolecular hydrogen bonding is particularly evident in the vibrational spectrum, causing a characteristic shift in the O-H stretching frequency. nih.gov

Similarly, computational methods like the Gauge-Including Atomic Orbital (GIAO) method can predict NMR chemical shifts (e.g., ¹H and ¹³C). mdpi.com These predicted shifts, when compared to experimental data, can help confirm the molecular structure and assign specific resonances to individual atoms in the molecule. mdpi.com For this compound, theoretical calculations would be crucial in distinguishing the signals from the different aromatic protons and carbons, whose chemical shifts are influenced by the combined electronic effects of the chloro, fluoro, hydroxyl, and carboxyl substituents.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase (like a solution or crystal) and to study intermolecular interactions over time. nih.gov MD simulations model the movements of atoms and molecules based on a force field that describes the potential energy of the system.

For a molecule like this compound, MD simulations can provide insights into hydrogen bonding networks. In the solid state, benzoic acid derivatives often form dimers through intermolecular hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net MD simulations can explore the stability and dynamics of these dimers and other intermolecular interactions, such as those involving the hydroxyl group or halogen atoms. nih.gov Car-Parrinello Molecular Dynamics (CPMD), which combines DFT with molecular dynamics, can be used to study the dynamics of hydrogen bonds and the possibility of proton transfer events. nih.govmdpi.com These simulations are crucial for understanding crystal packing, solubility, and interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Halogenated Phenolic Acids

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. mdpi.comnih.gov This is achieved by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. imist.ma

For halogenated phenolic acids, QSAR models can be developed to predict properties like antioxidant activity, toxicity, or herbicidal efficacy. mdpi.commdpi.com The process involves:

Assembling a dataset of related compounds with known activity values.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the activity. nih.govimist.ma

For a compound like this compound, relevant descriptors might include lipophilicity (logP), electronic parameters (like HOMO/LUMO energies), and topological indices. mdpi.com The resulting QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of molecules with improved properties. mdpi.com

Investigation of Biological Activities and Mechanisms of Action in Vitro and Mechanistic Studies

Antimicrobial Properties and Inhibitory Mechanisms against Microorganisms (Bacteria, Fungi, Mycobacteria)

There is currently no specific data available in the reviewed literature detailing the direct antimicrobial, antifungal, or antimycobacterial properties of 5-Chloro-3-fluoro-2-hydroxybenzoic acid. Research has not yet characterized its minimum inhibitory concentrations (MIC) or its specific mechanisms of microbial inhibition.

Antiviral Activity and Molecular Interference Pathways

While direct antiviral studies on this compound are not detailed, its role as a precursor is noted. It is synthesized from 3-Fluoro-2-hydroxybenzoic acid and utilized in the preparation of novel halogenated thiazolide analogues. liverpool.ac.uk These subsequent analogues have been evaluated for antiviral activity and have shown potential against viruses such as Influenza A and SARS-CoV-2. liverpool.ac.uk This suggests that the structural scaffold, including the halogenated phenyl ring derived from this compound, contributes to the antiviral profile of the final thiazolide compounds. liverpool.ac.uk However, the specific molecular interference pathways of the acid itself have not been elucidated.

Enzyme Inhibition Studies and Binding Affinity Mechanisms

Specific studies detailing the enzyme inhibitory activity of this compound, including target enzymes, IC50 values, or binding affinities, are not present in the available research. The potential for this molecule to act as an enzyme inhibitor has not been explored or reported.

Ligand-Target Interactions and Receptor Modulation Research

There is no available research that investigates the interactions of this compound as a ligand with specific biological targets or its capacity for receptor modulation.

Cellular Effects and In Vitro Cytotoxicity Mechanisms in Research Cell Lines

Direct studies on the cytotoxicity of this compound are limited. However, a related precursor, 5-Chloro-3-fluoro-2-hydroxybenzaldehyde, has been noted to exhibit cytotoxic effects in in vitro studies. Since the aldehyde can be oxidized to form this compound, this suggests a potential area for future investigation into the acid's own cytotoxic properties and mechanisms. As of now, specific data, including IC50 values against various cell lines, is not available.

Herbicide Activity at the Molecular Level and Photosynthesis Inhibition Pathways

Information regarding the potential herbicidal activity of this compound is not available in the scientific literature. There are no studies investigating its effects on plant physiology or specific molecular pathways such as photosynthesis inhibition.

Applications and Role in Advanced Chemical Research and Development

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

5-Chloro-3-fluoro-2-hydroxybenzoic acid is a versatile building block due to its multiple reactive sites. The carboxylic acid and hydroxyl groups can undergo esterification, amidation, and etherification, while the halogenated aromatic ring allows for nucleophilic aromatic substitution and cross-coupling reactions. This multi-functionality enables its use in heterocyclic oriented synthesis (HOS). A similarly structured compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been demonstrated as a valuable starting material for creating diverse libraries of nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and benzodiazepinediones, which are significant in drug discovery. nih.gov

The synthesis of substituted salicylic (B10762653) acids, such as 5-Chloro-2-hydroxybenzoic acid, is often pursued as they are attractive precursors for pharmacologically important scaffolds like 4,1-benzoxazepines. nih.govresearchgate.net Likewise, 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid serves as a key intermediate in the practical synthesis of antimicrobial 3-quinolinecarboxylic acid derivatives. researchgate.netsemanticscholar.org The presence of distinct functional groups on this compound provides a synthetic handle to construct complex molecular frameworks through sequential, regioselective reactions.

Precursor for the Development of Pharmacologically Active Scaffolds and Chemical Probes

Halogenated benzoic acid derivatives are fundamental precursors in medicinal chemistry for developing new therapeutic agents. The specific arrangement of substituents in this compound offers a unique scaffold for creating molecules with potential biological activity.

Research on related compounds highlights this potential:

Aurora Kinase Inhibitors : 5-Chloro-2-fluorobenzoic acid is utilized in the molecular design of pyrimidine-based inhibitors of Aurora kinase, an enzyme implicated in cancer. ossila.com The chloride substituent was found to enhance the binding affinity to the target protein, promoting the degradation of oncoproteins. ossila.com

Antimicrobial Agents : A series of novel sulfonamides incorporating the 5-chloro-2-hydroxybenzoic acid scaffold has been synthesized and evaluated for in vitro activity against various bacteria and mycobacteria. researchgate.net Additionally, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is a critical starting material for a new generation of fluoroquinolone (FQ) antibiotics, such as 3-quinolinecarboxylic acid derivatives, which exhibit strong and broad-spectrum antimicrobial activities. semanticscholar.org

Benzoxazepines : Substituted salicylic acids, including the chlorinated analogue 5-Chloro-2-hydroxybenzoic acid, are key substrates for synthesizing 4,1-benzoxazepines, a class of compounds with a wide range of biological activities. nih.govresearchgate.net

The following table summarizes the use of structurally similar benzoic acid derivatives as precursors for pharmacologically active scaffolds.

| Precursor Compound | Resulting Scaffold/Drug Class | Pharmacological Relevance |

| 5-Chloro-2-fluorobenzoic acid | Pyrimidine-based inhibitors | Aurora A kinase inhibition for cancer therapy ossila.com |

| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | 3-Quinolinecarboxylic acid derivatives | Broad-spectrum antimicrobial agents semanticscholar.org |

| 5-Chloro-2-hydroxybenzoic acid | 4,1-Benzoxazepines | Diverse biological activities nih.govresearchgate.net |

| 5-Chloro-2-hydroxybenzoic acid | Sulfonamide derivatives | Antimicrobial and antimycobacterial activity researchgate.net |

Role in the Design of Functional Materials (e.g., Polymeric Electrolyte Membranes)

The unique electronic and chemical properties of halogenated aromatic compounds make them suitable for applications in materials science. A closely related molecule, 5-Chloro-2-fluorobenzoic acid, has been successfully used in the synthesis of poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. ossila.com The synthesis involves converting the benzoic acid to a benzoyl chloride, followed by a Friedel-Crafts reaction and a nickel-mediated homocoupling reaction to form the polymer. ossila.com The resulting polymeric electrolyte membrane demonstrated high proton conductivity, reaching 8.60 × 10⁻³ S cm⁻¹ at 80 °C under 30% relative humidity. ossila.com The structural similarities suggest that this compound could also serve as a valuable monomer for creating new functional polymers with tailored properties for applications in energy storage and conversion.

Derivatization Agent in Analytical Chemistry Method Development for Trace Analysis

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. The carboxylic acid and hydroxyl groups of this compound make it a potential candidate for use as a derivatization reagent. These functional groups can react with various agents to attach a chromophore, fluorophore, or an electroactive moiety, thereby enhancing detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). psu.edu

While direct application of this compound as a derivatizing agent is not widely documented, related halogenated benzoic acids have found use in trace analysis. For instance, 5-chloro-2-fluorobenzoic acid has been employed as a tracer compound in studies of hydrocarbon production, where it is detected at very low concentrations using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC/MS/MS). google.com This demonstrates the utility of such compounds in methods requiring high sensitivity and specificity for trace-level detection.

Structure-Based Design and Optimization of Novel Chemical Entities

Structure-based drug design relies on understanding the three-dimensional structure of a biological target to design molecules that bind to it with high affinity and selectivity. This compound provides a scaffold whose substituents can be strategically utilized to optimize molecular interactions.

The contribution of each functional group is distinct:

Carboxylic Acid : Can act as a hydrogen bond donor and acceptor. At physiological pH, it is typically deprotonated to a carboxylate, which can form strong ionic interactions (salt bridges) with positively charged amino acid residues (e.g., lysine, arginine) in a protein's active site.

Hydroxyl Group : Functions as a key hydrogen bond donor and acceptor, anchoring the molecule to a specific region of the binding pocket.

Chlorine Atom : Due to its size and lipophilicity, it can occupy hydrophobic pockets. It is also capable of forming halogen bonds, which are noncovalent interactions with electron-donating atoms (like oxygen or nitrogen) that can significantly enhance binding affinity. The incorporation of a chloride substituent in an Aurora kinase inhibitor, for example, improved its binding. ossila.com

Fluorine Atom : Can alter the acidity (pKa) of the nearby hydroxyl and carboxylic acid groups, influencing their ionization state and interaction potential. It can also form hydrogen bonds and halogen bonds, and its substitution can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

The following table details the potential roles of each functional group in the structure-based design of new molecules.

| Functional Group | Potential Role in Molecular Interactions | Impact on Physicochemical Properties |

| Carboxylic Acid (-COOH) | Hydrogen bond donor/acceptor; forms salt bridges when ionized (-COO⁻) | Increases acidity and water solubility |

| Hydroxyl (-OH) | Hydrogen bond donor/acceptor | Increases polarity and hydrogen bonding capacity |

| Chlorine (-Cl) | Forms halogen bonds; occupies hydrophobic pockets | Increases lipophilicity and molecular size |

| Fluorine (-F) | Forms hydrogen and halogen bonds; blocks metabolic sites | Modulates pKa of adjacent groups; can increase metabolic stability |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structure and purity of 5-Chloro-3-fluoro-2-hydroxybenzoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., chloro, fluoro, hydroxyl groups) and aromatic ring structure. Compare chemical shifts with analogous compounds like 3-chloro-4-hydroxybenzoic acid .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase HPLC with UV detection. Purity grades (>97%) for structurally related halogenated benzoic acids are routinely validated using this method .

- Mass Spectrometry (MS) : Confirm molecular weight (MW) via electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS).

Q. What synthetic routes are common for halogenated hydroxybenzoic acids like this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Introduce halogens (Cl, F) via directed ortho/para substitution on a hydroxybenzoic acid precursor. For example, 3-chloro-4-fluorobenzaldehyde derivatives are synthesized under controlled halogenation conditions .

- Carboxylation of Halophenols : React pre-halogenated phenols (e.g., 3-fluoro-5-chlorophenol) with CO₂ under Kolbe-Schmitt conditions. Temperature control (e.g., 0–6°C storage for intermediates) is critical to prevent side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for halogenated benzoic acids?

- Methodological Answer :

- Orthogonal Validation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to resolve ambiguities in substituent positioning. For example, conflicting H NMR data for 3-chloro-4-hydroxybenzoic acid was resolved via crystallographic analysis .

- Batch Comparison : Analyze multiple synthesis batches using standardized protocols. Variations in purity (>97% vs. lower grades) can lead to spectral inconsistencies, as seen in commercial derivatives like 3-chloro-5-fluorobenzaldehyde .

Q. What strategies optimize regioselectivity in synthesizing multiply halogenated benzoic acids?

- Methodological Answer :

- Directing Groups : Use hydroxyl or carboxyl groups to guide halogenation. For example, the hydroxyl group in 4-hydroxybenzoic acid directs electrophilic substitution to specific positions, a principle applicable to this compound .

- Temperature and Solvent Control : Low-temperature reactions (e.g., 0–6°C) minimize side reactions, as demonstrated in the synthesis of 3-chloro-5-fluorobenzaldehyde . Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Key Notes for Experimental Design

- Purity Standards : Commercial derivatives like 3-chloro-5-fluorobenzaldehyde require rigorous HPLC validation (>97%) to ensure reproducibility in downstream reactions .

- Contradiction Management : Cross-reference spectral data with multiple sources (e.g., Aldrich vs. Acros Chimica) to identify batch-specific anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.